

Application Note: Quantitative Analysis of Sterols in Animal Tissues by LC-MS/MS

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Compound of Interest		
Compound Name:	Dihydro FF-MAS-d6	
Cat. No.:	B15142901	Get Quote

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Abstract

This application note provides a detailed protocol for the extraction and quantification of sterols from animal tissues for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a modified Bligh-Dyer liquid-liquid extraction, followed by solid-phase extraction (SPE) for sample cleanup. Quantification is achieved through isotope dilution mass spectrometry using Dihydro-FF-MAS-d6 as an internal standard. This robust and sensitive method is suitable for researchers, scientists, and drug development professionals investigating the role of sterols in various biological processes.

Introduction

Sterols are a critical class of lipids that serve as structural components of cell membranes and as precursors for hormones and bile acids. Accurate quantification of sterols in tissues is essential for understanding their roles in health and disease. This protocol details a reliable method for extracting sterols from complex tissue matrices and their subsequent analysis. The use of a deuterated internal standard, Dihydro-FF-MAS-d6, ensures high accuracy and precision by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis. The procedure is applicable to a variety of animal tissues, including the liver, brain, and adipose tissue.



Principle

The methodology is based on the efficient extraction of total lipids from homogenized tissue using a chloroform/methanol solvent system, a technique adapted from the Bligh-Dyer method[1][2][3]. An internal standard, Dihydro-FF-MAS-d6, is added at the beginning of the procedure to ensure accurate quantification[1]. Following extraction, the sample is subjected to an optional saponification step to hydrolyze sterol esters to their free sterol form. The sterol fraction is then isolated and purified from other lipid classes using silica-based solid-phase extraction (SPE)[1][4]. The purified sterols are subsequently analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[5][6].

Quantitative Data Summary

The following tables summarize the typical performance of this method for the analysis of various sterols in tissue samples. Data is compiled from studies employing similar extraction and analytical techniques[5][7][8].

Table 1: Method Performance Characteristics

Parameter	Typical Value	Reference
Extraction Efficiency	85 - 110%	[7][8]
Lower Limit of Detection (LOD)	~1 ng/mL	[7][8]
Lower Limit of Quantification (LLOQ)	2-5 ng/mL	[5]
Inter-day Precision (%RSD)	< 15%	[7][8]
Intra-day Precision (%RSD)	< 10%	[7][8]
Linearity (R²)	> 0.995	[5]

Table 2: Example Recovery Data for Select Sterols



Analyte	Tissue Type	Mean Recovery (%)	Reference
Cholesterol	Liver	98.7	[5]
Lathosterol	Brain	95.2	[6]
Desmosterol	Plasma	102.1	[7][8]
7-Dehydrocholesterol	Liver	92.4	[5]
Lanosterol	Plasma	99.8	[7][8]

Experimental Protocol Materials and Reagents

- Solvents (HPLC or Optima grade): Chloroform, Methanol, Isopropanol, Hexane, Toluene,
 Acetonitrile, Water
- Reagents: Potassium Hydroxide (KOH), Ammonium Acetate, Phosphate Buffered Saline (PBS)
- Internal Standard: Dihydro-FF-MAS-d6 (Avanti Polar Lipids or equivalent)
- SPE Cartridges: 100 mg Silica Gel SPE cartridges
- Equipment:
 - Tissue homogenizer (e.g., bead beater or rotor-stator)
 - Glass centrifuge tubes with Teflon-lined caps
 - Nitrogen evaporator
 - Vortex mixer
 - Centrifuge
 - SPE vacuum manifold



LC-MS/MS system with ESI or APCI source

Step 1: Tissue Homogenization

- Weigh approximately 50-100 mg of frozen tissue into a pre-weighed homogenization tube.
- Add 1 mL of ice-cold PBS.
- Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.
- Transfer an aliquot of the homogenate (e.g., 200 μL) to a glass centrifuge tube.

Step 2: Lipid Extraction (Modified Bligh-Dyer)

- To the tissue homogenate, add a known amount of Dihydro-FF-MAS-d6 internal standard solution.
- Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
- Add 1.25 mL of chloroform and vortex for 30 seconds.
- Add 1.25 mL of water and vortex for 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the lipid extract under a gentle stream of nitrogen at 37°C.

Step 3: Saponification (Optional - for total sterol analysis)

- To the dried lipid extract, add 2 mL of 1 M KOH in 90% ethanol[9].
- Cap the tube and incubate at 65°C for 1 hour in a water bath to hydrolyze sterol esters.
- Allow the sample to cool to room temperature.



- Add 1 mL of water and 3 mL of hexane. Vortex vigorously for 1 minute.
- Centrifuge at 2,000 x g for 5 minutes.
- Collect the upper hexane layer containing the unsaponifiable lipids (including free sterols) and transfer to a clean glass tube.
- Repeat the hexane extraction (steps 4-6) and combine the hexane fractions.
- Dry the combined hexane extracts under a stream of nitrogen.

Step 4: Solid-Phase Extraction (SPE) Cleanup

- Condition a 100 mg silica SPE cartridge by washing with 3 mL of hexane.
- Re-dissolve the dried lipid extract (from Step 2 or 3) in 500 μL of hexane or toluene.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of hexane to elute non-polar lipids like cholesteryl esters.
 Discard the eluate.
- Elute the sterol fraction with 5 mL of 30% isopropanol in hexane[1].
- Dry the eluted sterol fraction under a stream of nitrogen.

Step 5: Sample Reconstitution and LC-MS/MS Analysis

- Reconstitute the final dried sterol extract in 100 μL of the initial mobile phase (e.g., 90% Acetonitrile/10% Water with 5 mM Ammonium Acetate).
- Transfer the sample to an autosampler vial for LC-MS/MS analysis.
- Inject a suitable volume (e.g., 5-10 μL) onto a C18 reverse-phase column.
- Perform analysis using a gradient elution and a tandem mass spectrometer set to MRM mode. Optimize MRM transitions for each target sterol and the internal standard.

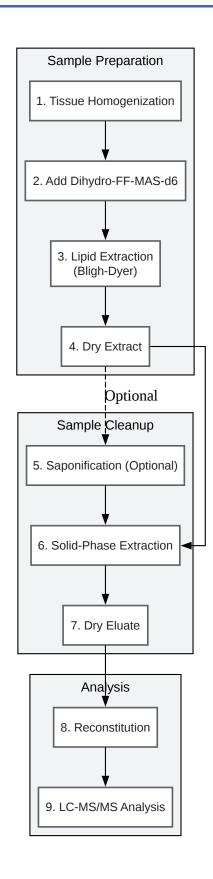
Step 6: Data Analysis



- Integrate the peak areas for each target sterol and the Dihydro-FF-MAS-d6 internal standard.
- Calculate the concentration of each sterol using the ratio of the analyte peak area to the internal standard peak area and by referencing a calibration curve prepared with authentic standards.

Visualizations Experimental Workflow



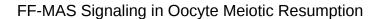


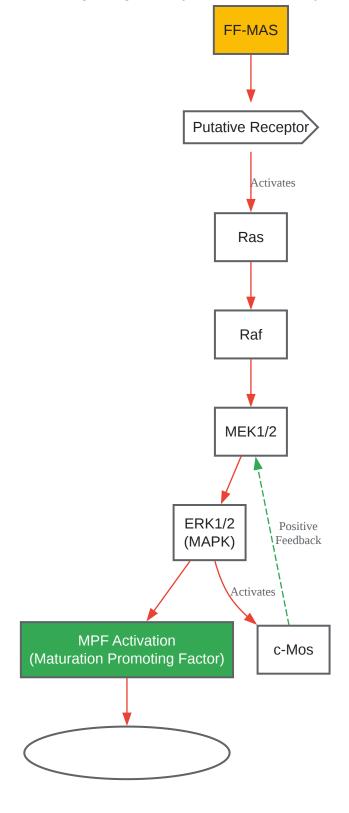
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Caption: Workflow for sterol extraction and analysis from tissues.



FF-MAS Signaling Pathway in Oocyte Maturation





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Caption: FF-MAS promotes oocyte maturation via the MAPK pathway[10][11].

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